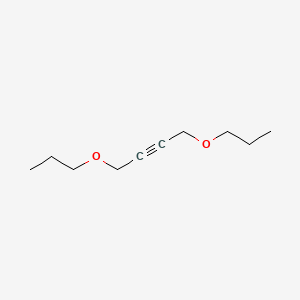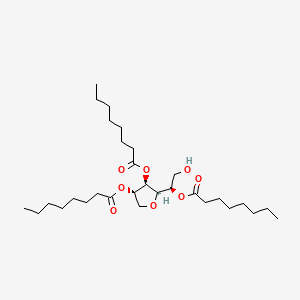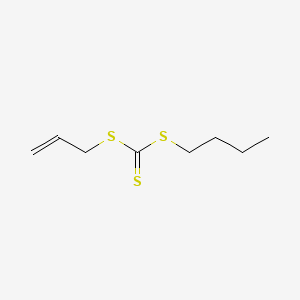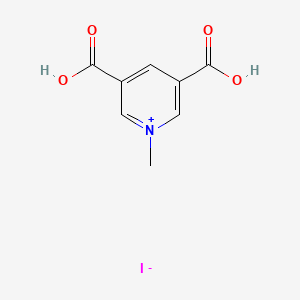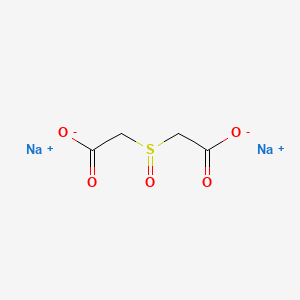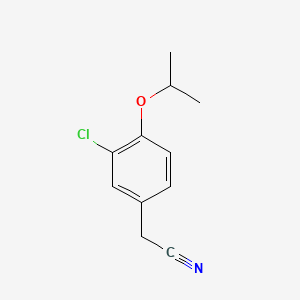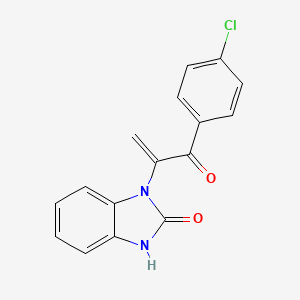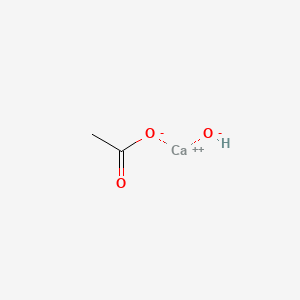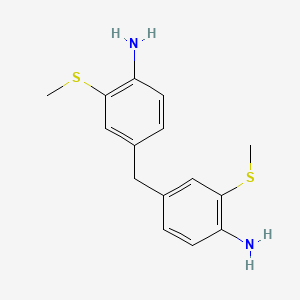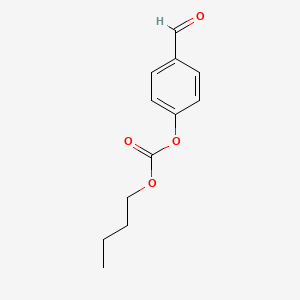
Carbonic acid, butyl 4-formylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, butyl 4-formylphenyl ester: is an organic compound with the molecular formula C12H14O4 It is an ester derivative of carbonic acid and is characterized by the presence of a butyl group and a 4-formylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, butyl 4-formylphenyl ester typically involves the esterification of carbonic acid with butyl alcohol and 4-formylphenol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized to achieve high yields and purity of the ester.
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic acid, butyl 4-formylphenyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) in the presence of a nucleophile.
Major Products Formed:
Oxidation: Butyl 4-carboxyphenyl carbonate.
Reduction: Butyl 4-hydroxyphenyl carbonate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Carbonic acid, butyl 4-formylphenyl ester is used as an intermediate in organic synthesis. It is employed in the preparation of various derivatives and as a building block for more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate to investigate the activity of esterases and other related enzymes.
Medicine: The compound has potential applications in drug delivery systems. Its ester linkage can be hydrolyzed under physiological conditions, making it useful for controlled release formulations.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a plasticizer and a stabilizer in various polymeric materials.
Mécanisme D'action
The mechanism of action of carbonic acid, butyl 4-formylphenyl ester involves its hydrolysis under acidic or basic conditions. The ester bond is cleaved, resulting in the formation of carbonic acid and the corresponding alcohol and phenol derivatives. The molecular targets and pathways involved in its action are primarily related to its interaction with enzymes that catalyze ester hydrolysis.
Comparaison Avec Des Composés Similaires
- Carbonic acid, butyl phenyl ester
- Carbonic acid, methyl 4-formylphenyl ester
- Carbonic acid, ethyl 4-formylphenyl ester
Comparison: Carbonic acid, butyl 4-formylphenyl ester is unique due to the presence of both a butyl group and a 4-formylphenyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, compared to its similar compounds. The butyl group enhances its solubility in organic solvents, while the formyl group provides a site for further chemical modifications.
Propriétés
Numéro CAS |
50262-56-1 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
butyl (4-formylphenyl) carbonate |
InChI |
InChI=1S/C12H14O4/c1-2-3-8-15-12(14)16-11-6-4-10(9-13)5-7-11/h4-7,9H,2-3,8H2,1H3 |
Clé InChI |
XPCJGWLBVOJTMS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)OC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



